molecular formula C20H22N4O6S B1672320 Febantel CAS No. 58306-30-2

Febantel

Número de catálogo B1672320
Número CAS: 58306-30-2
Peso molecular: 446.5 g/mol
Clave InChI: HMCCXLBXIJMERM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Febantel is a prodrug that is metabolized to fenbendazole and oxfendazole, which are the active parasiticides . It is a broad-spectrum anthelmintic used against gastrointestinal nematodes and lungworms in livestock .


Molecular Structure Analysis

Febantel has a molecular weight of 446.48 and a formula of C20H22N4O6S . It displays a monoclinic crystal structure . The phenyl and benzene rings form a dihedral angle of 58.75(5)° .


Chemical Reactions Analysis

Febantel is susceptible to degradation under various stress conditions except thermal and oxidative stress . Five major unknown degradation products were identified and characterized by LC-MS/MS .


Physical And Chemical Properties Analysis

Febantel has a molecular weight of 446.48 and a formula of C20H22N4O6S . It is a solid at room temperature .

Mecanismo De Acción

Target of Action

Febantel is an anthelmintic drug used primarily in veterinary medicine to treat parasitic worms . The primary targets of Febantel are the nematode parasites, including whipworms . It acts on these parasites only after transformation to fenbendazole .

Mode of Action

Febantel is a prodrug that is metabolized in vivo to fenbendazole . The molecular mode of action of fenbendazole, like all benzimidazoles, involves binding to tubulin, a structural protein of microtubules . This binding disrupts the formation and function of the microtubules in the cells of the parasites . This disruption leads to the parasites’ inability to absorb nutrients, resulting in their eventual death .

Biochemical Pathways

The metabolic pathway of Febantel shows that it gets converted directly to either fenbendazole or oxfendazole, achieved via Febantel sulfoxide as an intermediate . Fenbendazole, fenbendazole sulfone, oxfendazole, and oxfendazole sulfone are the main metabolites of Febantel .

Pharmacokinetics

Following oral administration, Febantel is absorbed into the bloodstream by more than 40% and is very quickly metabolized to fenbendazole and to fenbendazole sulfoxide . The usual site of metabolism of anthelmintics is the liver, where oxidation and cleavage reactions commonly occur . The pharmacokinetics of Febantel, its rate of metabolism and excretion, and its safety profile determine the length of the withdrawal time .

Result of Action

The result of Febantel’s action is the paralysis and death or expulsion of the parasites . The blocking of microtubules perturbs the uptake of glucose, which eventually depletes the glycogen reserves of the worms . Since cell division is also disturbed, worm egg production and development are also blocked by benzimidazoles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Febantel. For instance, in the aquatic environment, Febantel was found to be persistent against solar radiation . In ruminants, heavy infestations with gastrointestinal roundworms increase the pH in the abomasum, which reduces the solubility of Febantel, its absorption into blood, and its bioavailability .

Safety and Hazards

Febantel is classified as a reproductive toxicity, Category 1B, and specific target organ toxicity – Repeated exposure, Category 1 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Propiedades

IUPAC Name

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCCXLBXIJMERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046898
Record name Febantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Febantel

CAS RN

58306-30-2
Record name Febantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58306-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febantel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Febantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Febantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Febantel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEBANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75C401OS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febantel
Reactant of Route 2
Reactant of Route 2
Febantel
Reactant of Route 3
Reactant of Route 3
Febantel
Reactant of Route 4
Febantel
Reactant of Route 5
Reactant of Route 5
Febantel
Reactant of Route 6
Reactant of Route 6
Febantel

Q & A

Q1: What is the primary mechanism of action of febantel?

A1: Febantel itself has limited anthelmintic activity. It acts as a pro-drug and is metabolized in vivo to its active metabolites, primarily fenbendazole, oxfendazole, and fenbendazole sulfone. [, , , , ] These benzimidazole derivatives exert their anthelmintic effect by binding to β-tubulin, preventing its polymerization into microtubules. [, ]

Q2: What are the downstream effects of febantel's metabolites on parasites?

A2: Disruption of microtubule formation interferes with crucial cellular processes in parasites, including:

  • Impaired Glucose Uptake: Benzimidazoles like fenbendazole block glucose uptake, depriving the parasite of energy. [, ]
  • Inhibition of Cell Division: Microtubules play a vital role in cell division. Their disruption inhibits mitosis, preventing parasite reproduction. [, ]
  • Compromised Structural Integrity: Microtubules provide structural support. Their absence compromises the structural integrity of the parasite, leading to its death. [, ]

Q3: What is the molecular formula and weight of febantel?

A3: Febantel's molecular formula is C20H23N7O5S, and its molecular weight is 457.51 g/mol. [, , ]

Q4: Is there any spectroscopic data available for febantel and its metabolites?

A4: Yes, researchers utilize high-performance liquid chromatography (HPLC) with UV detection at 292 nm to determine febantel and its metabolites in biological samples. [, ] More recently, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been employed for simultaneous quantification of febantel and related compounds, offering increased sensitivity and selectivity. []

Q5: How stable is febantel in different environmental conditions?

A5: While specific data on environmental stability is limited in the provided research, febantel is known to be sensitive to acidic conditions. [] It's metabolized rapidly in vivo, suggesting potential for degradation in the environment. [, , ]

Q6: Does febantel exhibit any catalytic properties?

A6: The provided research focuses on febantel's anthelmintic properties, primarily attributed to its metabolites. There is no mention of febantel itself acting as a catalyst. [, ]

Q7: Have computational methods been used to study febantel?

A7: While not extensively covered in the provided research, computational methods like QSAR (Quantitative Structure-Activity Relationship) modeling can be valuable for investigating febantel and related benzimidazoles. [, ] These models can predict the activity and properties of new febantel analogs based on their structure. [, ]

Q8: How do structural modifications of febantel affect its activity?

A8: The anthelmintic activity of febantel is primarily due to its metabolites, which are benzimidazoles. Structural changes to the benzimidazole core, such as substitutions on the benzene ring or modifications to the imidazole ring, can significantly influence the molecule's binding affinity to β-tubulin, affecting its potency and spectrum of activity. [, , ]

Q9: What are the challenges in formulating febantel for different applications?

A9: Febantel exhibits poor water solubility, posing challenges for formulation, particularly in oral dosage forms. [] To address this, researchers have explored techniques such as:

  • Use of Self-Emulsifying Excipients: Incorporating excipients like PEG-32 glyceryl laureate (Gelucire®44/14) can enhance febantel's dissolution rate. []
  • Production of Micro- and Nanocrystalline Suspensions: Ball milling, ultrasound treatment, and bottom-up approaches like melt-coacervation with Gelucire®44/14 have been explored to reduce febantel particle size and improve solubility and dissolution. []

Q10: What safety considerations are associated with febantel use?

A10: The provided research highlights the importance of responsible febantel use to minimize environmental risks, particularly for aquatic organisms. [, ] Fenbendazole, a major metabolite of febantel, exhibits toxicity to aquatic invertebrates like Daphnia magna. [] This raises concerns about potential ecological impacts, emphasizing the need for proper waste management and exploration of alternative anthelmintics with lower environmental toxicity. [, ]

Q11: How is febantel absorbed and metabolized in the body?

A11: Febantel is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver. [, , ] It's rapidly converted to its active metabolites: fenbendazole, oxfendazole, and fenbendazole sulfone. [, , , ]

Q12: Are there differences in febantel pharmacokinetics between species?

A12: Yes, research indicates species-specific differences in febantel pharmacokinetics. [, ] For example, febantel is absorbed and metabolized faster in sheep compared to cattle. [] These differences might necessitate adjustments in dosage regimens for different species to achieve optimal therapeutic efficacy. []

Q13: Does the presence of parasites influence febantel pharmacokinetics?

A13: Studies show that parasitic infections can affect the pharmacokinetics of febantel. Lambs infected with Trichostrongylus colubriformis exhibited a significant reduction in the area under the curve (AUC) for febantel metabolites compared to uninfected lambs, suggesting altered drug disposition in the presence of parasites. []

Q14: Against which parasites is febantel effective?

A14: Febantel, through its active metabolites, exhibits broad-spectrum activity against various nematodes and cestodes in different animal species, including:

  • Nematodes:
    • Haemonchus contortus [, , ]
    • Ostertagia circumcincta [, , , ]
    • Trichostrongylus colubriformis [, , ]
    • Cooperia spp. [, ]
    • Oesophagostomum spp. [, , ]
    • Bunostomum phlebotomum [, ]
    • Dictyocaulus viviparus [, ]
    • Strongyloides papillosus [, ]
    • Trichuris vulpis [, ]
    • Ancylostoma caninum [, , ]
    • Toxocara canis [, ]
    • Toxascaris leonina []
  • Cestodes:
    • Dipylidium caninum [, ]
    • Taenia spp. [, , ]

Q15: What is the efficacy of febantel against Giardia infections?

A15: While traditionally used for nematode and cestode infections, recent studies investigated the efficacy of febantel in combination with praziquantel and pyrantel against Giardia spp. in dogs. Results suggest that this combination, at the recommended dose for other parasites, can reduce cyst excretion in infected dogs. [, ]

Q16: How effective is febantel against different parasite stages?

A16: The efficacy of febantel varies depending on the parasite species and its developmental stage. [, , ] It generally shows good efficacy against adult stages of many nematodes, but its activity against larval stages, particularly inhibited larvae, can be lower. [, , ]

Q17: Is there evidence of parasite resistance to febantel?

A17: Yes, like other benzimidazole anthelmintics, resistance to febantel has been reported in various parasite species, particularly in cyathostomin populations in horses. [, ]

Q18: What are the mechanisms of resistance to febantel and other benzimidazoles?

A18: The primary mechanism of resistance to benzimidazoles, including febantel's active metabolites, involves mutations in the β-tubulin gene, particularly at the amino acid positions 167, 200, and 198. [, ] These mutations alter the drug binding site, reducing the affinity of benzimidazoles for β-tubulin and leading to resistance. [, ]

Q19: Is there cross-resistance between febantel and other anthelmintics?

A19: Cross-resistance within the benzimidazole class is well documented. [, ] Parasites resistant to one benzimidazole, like fenbendazole, are often resistant to others, including febantel. [, ] This highlights the need for careful anthelmintic selection and resistance management strategies. [, ]

Q20: What analytical methods are used to quantify febantel and its metabolites?

A20: High-performance liquid chromatography (HPLC) coupled with UV detection has been a conventional method for quantifying febantel and its metabolites in biological matrices. [] This method allows for the separation and quantification of the parent drug and its active metabolites, aiding in pharmacokinetic and efficacy studies. [, ]

Q21: Are there more advanced analytical techniques for febantel analysis?

A21: Yes, recent research employs HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for simultaneous quantification of febantel and related compounds in various matrices. [] This technique offers higher sensitivity and selectivity compared to conventional HPLC-UV, enabling the detection of lower drug concentrations and potentially identifying previously unknown metabolites. []

Q22: What is the environmental fate of febantel and its metabolites?

A22: While the provided research does not provide detailed information on the environmental fate of febantel, its presence in animal waste raises concerns about potential ecological risks, particularly for aquatic organisms. [, ] Further research is necessary to understand the persistence, bioaccumulation potential, and degradation pathways of febantel and its metabolites in various environmental compartments. [, ]

Q23: How does febantel's solubility affect its bioavailability?

A23: Febantel's poor water solubility presents a challenge for its formulation and can impact its bioavailability. [, ] Strategies to enhance dissolution, such as particle size reduction and the use of solubilizing excipients, are crucial for improving its therapeutic efficacy. [, ]

Q24: What are the key parameters for validating analytical methods for febantel?

A24: Validation of analytical methods for febantel, like any pharmaceutical compound, is crucial to ensure the accuracy, precision, and reliability of the results. [, , ] Key validation parameters include:

  • Specificity: Demonstrating that the method can differentiate febantel and its metabolites from other components in the sample. [, ]
  • Linearity: Establishing a linear relationship between the drug concentration and the analytical response. [, ]
  • Accuracy: Determining how close the measured value is to the true value. [, ]
  • Precision: Evaluating the reproducibility of the results under the same analytical conditions. [, ]

Q25: What measures are taken to ensure the quality of febantel products?

A25: Quality control is paramount in pharmaceutical manufacturing to guarantee the safety and efficacy of the final product. [] For febantel, this involves:

  • Raw Material Testing: Verifying the identity, purity, and potency of febantel raw materials. [, ]
  • In-Process Controls: Monitoring critical manufacturing steps to ensure product quality. [, ]
  • Finished Product Testing: Assessing the final product for compliance with established specifications, including assay, impurities, and dissolution. [, ]

Q26: Does febantel elicit any immunological responses?

A26: The provided research primarily focuses on febantel's anthelmintic activity and does not delve into its immunogenic potential. [] Further investigation is needed to understand if febantel triggers any immune responses in treated animals. []

Q27: Can febantel affect drug-metabolizing enzymes?

A27: The research primarily focuses on febantel's own metabolism and does not provide detailed information on its potential to induce or inhibit drug-metabolizing enzymes. [, ] Further research is needed to assess the possibility of drug-drug interactions arising from febantel's effects on these enzymes. [, ]

Q28: What are the alternatives to febantel for parasite control?

A28: Several alternative anthelmintics are available, each with its own spectrum of activity, efficacy, and potential for resistance development. [, , ] Some alternatives include:

  • Macrocyclic Lactones: Ivermectin, moxidectin. [, ]
  • Benzimidazoles: Albendazole, fenbendazole, oxfendazole (metabolites of febantel). [, , ]
  • Tetrahydropyrimidines: Pyrantel pamoate, morantel tartrate. [, ]
  • Salicylanilides: Closantel, rafoxanide. []

Q29: How should febantel waste be managed to minimize environmental risks?

A29: While specific recommendations are not detailed in the research, responsible waste management is crucial to minimize potential environmental contamination from febantel. [, ] This includes proper disposal of unused medication, avoiding disposal in water bodies, and adhering to local regulations for pharmaceutical waste management. [, ]

Q30: What resources are available for researchers studying febantel?

A30: Researchers benefit from various resources, including:

  • Analytical Chemistry Techniques: HPLC-UV and HPLC-MS/MS are instrumental for febantel quantification. [, , ]
  • In Vitro and In Vivo Models: Cell-based assays and animal models are essential for studying febantel's efficacy and mechanisms of action. [, , ]
  • Computational Chemistry Tools: QSAR modeling aids in predicting the activity of febantel analogs. [, ]

Q31: When was febantel first introduced as an anthelmintic?

A31: Febantel was introduced as a broad-spectrum anthelmintic in the 1970s. [] Its efficacy against a wide range of nematodes and cestodes in various animal species quickly established its place in veterinary medicine. []

Q32: How does febantel research benefit from cross-disciplinary collaborations?

A32: Febantel research benefits significantly from collaborations between diverse scientific fields, including:

  • Parasitology: Understanding parasite biology, resistance mechanisms, and epidemiology. [, ]
  • Pharmaceutical Sciences: Optimizing febantel formulations for improved delivery and bioavailability. []
  • Analytical Chemistry: Developing and validating sensitive and specific methods for febantel quantification. [, ]
  • Environmental Science: Assessing the ecological impact and developing strategies to mitigate environmental risks. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.